

Introduction: The Significance of β -Amino Acids and the Role of Conformation

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Compound of Interest

Compound Name: 3-Amino-3-(4-bromophenyl)propanoic acid

Cat. No.: B3041869

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β -amino acids are crucial building blocks in medicinal chemistry and materials science. Unlike their α -amino acid counterparts, their extended backbone provides unique conformational flexibility and resistance to enzymatic degradation, making them ideal for developing peptidomimetics, foldamers, and bioactive small molecules. **3-Amino-3-(4-bromophenyl)propanoic acid**, a halogenated derivative of β -phenyl- β -alanine, is of particular interest. The presence of the bulky, electron-withdrawing bromophenyl group at the C β position introduces significant steric and electronic constraints that dictate its three-dimensional structure.

Understanding the conformational landscape of this molecule is not merely an academic exercise. Conformation governs molecular recognition—how a molecule binds to a receptor, fits into an enzyme's active site, or self-assembles into a larger structure. For drug development professionals, controlling conformation is paramount to optimizing efficacy, selectivity, and pharmacokinetic properties. This guide provides a multi-faceted analysis of the structure and conformation of **3-Amino-3-(4-bromophenyl)propanoic acid**, integrating theoretical principles with practical experimental and computational workflows.

Part 1: Fundamental Molecular Structure and Stereochemistry

The foundational structure of **3-Amino-3-(4-bromophenyl)propanoic acid** consists of a propanoic acid backbone with two key substituents: an amino group ($-\text{NH}_2$) and a 4-

bromophenyl group, both attached to the same carbon (C β or C3).

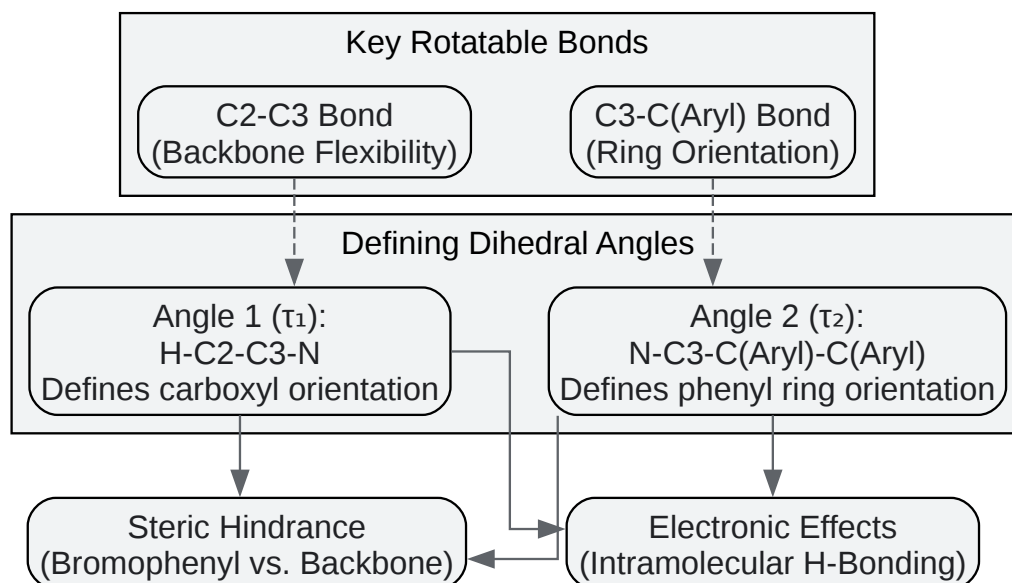
Property	Value	Source
IUPAC Name	3-Amino-3-(4-bromophenyl)propanoic acid	PubChem
Molecular Formula	C ₉ H ₁₀ BrNO ₂	PubChem
Molecular Weight	244.09 g/mol	PubChem
Chirality	The C3 carbon is a stereocenter	N/A
Key Functional Groups	Carboxylic acid, Amine, Phenyl Halide	N/A

The most critical structural feature is the chiral center at the C3 carbon. This gives rise to two enantiomers: **(R)-3-Amino-3-(4-bromophenyl)propanoic acid** and **(S)-3-Amino-3-(4-bromophenyl)propanoic acid**. The specific stereochemistry is a decisive factor in biological activity, as biomolecular targets are invariably chiral.

The molecule's conformation is primarily defined by the rotation around two key single bonds:

- **C2-C3 Bond:** Rotation around this bond (defined by the dihedral angle H-C2-C3-H) determines the relative orientation of the carboxyl group and the C3 substituents.
- **C3-C(Aryl) Bond:** Rotation around this bond (defined by the dihedral angle N-C3-C(Aryl)-C(Aryl)) dictates the position of the bulky bromophenyl ring relative to the amino acid backbone.

These rotational degrees of freedom give rise to various conformers (rotamers), which exist in a dynamic equilibrium. The energetically preferred conformations are those that minimize steric hindrance and optimize intramolecular interactions, such as hydrogen bonding.



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Caption: Key rotatable bonds and factors influencing molecular conformation.

Part 2: Experimental Determination of Conformation

While theoretical principles provide a framework, experimental validation is essential for definitive conformational assignment. The two primary techniques for this are Single Crystal X-ray Diffraction for the solid state and Nuclear Magnetic Resonance (NMR) spectroscopy for the solution state.

Single Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides an unambiguous, high-resolution snapshot of the molecule's conformation as it exists in a crystal lattice. The resulting electron density map allows for the precise determination of bond lengths, bond angles, and torsional angles.

Generalized Protocol for SC-XRD:

- Crystal Growth (The Critical Step):
 - Causality: High-quality, single crystals are a prerequisite for diffraction. The slow evaporation of a saturated solution is the most common method.
 - Method:
 1. Dissolve **3-Amino-3-(4-bromophenyl)propanoic acid** in a suitable solvent (e.g., ethanol/water, methanol) to near saturation at a slightly elevated temperature.
 2. Filter the solution to remove any particulate matter.
 3. Allow the solution to cool and evaporate slowly in a vibration-free environment over several days to weeks. The slower the evaporation, the higher the quality of the resulting crystals.
- Crystal Mounting and Data Collection:
 - Causality: The crystal must be mounted and kept at a cryogenic temperature (typically ~100 K) to minimize thermal vibrations, which improves the quality of the diffraction data.
 - Method:
 1. Select a suitable crystal under a microscope.
 2. Mount the crystal on a goniometer head.
 3. Position the crystal in a stream of cold nitrogen gas on the diffractometer.
 4. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern on a detector as the crystal is rotated.
- Structure Solution and Refinement:
 - Causality: The collected diffraction data (a series of spots with different intensities) is used to solve the phase problem and generate an electron density map, which is then refined to build the final molecular model.

- Method:

1. Process the raw diffraction data to obtain a list of reflection intensities.
2. Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.
3. Build a molecular model into the electron density map.
4. Refine the model against the experimental data, adjusting atomic positions and thermal parameters until the calculated and observed diffraction patterns match as closely as possible.

NMR Spectroscopy: Conformation in Solution

NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution, which is often more biologically relevant than the solid state.^{[1][2]} Key NMR experiments provide information on through-bond and through-space atomic proximities.

Key NMR Experiments for Conformational Analysis:

- ¹H NMR: Provides basic information on the chemical environment of protons. The coupling constants (³J values) between vicinal protons can be used with the Karplus equation to estimate dihedral angles.
- COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other through bonds, helping to assign the spin systems of the molecule.^[3]
- NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy): This is the cornerstone of solution-state conformational analysis. It detects protons that are close in space (< 5 Å), regardless of whether they are connected by bonds.^[4] The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing powerful distance restraints for structural modeling.

Workflow for NMR-Based Conformational Analysis:

Caption: Workflow for a multi-level computational conformational analysis.

Part 4: Synthesis of Findings and Implications

The conformation of **3-Amino-3-(4-bromophenyl)propanoic acid** is dominated by the interplay between the steric bulk of the bromophenyl ring and the potential for intramolecular hydrogen bonding between the amine and carboxyl groups.

- **Predicted Conformations:** Computational studies on similar β -amino acids, such as β -alanine itself, show that conformers stabilized by intramolecular hydrogen bonds (e.g., $\text{N-H}\cdots\text{O}=\text{C}$) are often the most abundant. [5] For the title compound, the lowest energy conformers are expected to adopt a "gauche" or "folded" arrangement around the C2-C3 bond to facilitate this interaction, while the bulky bromophenyl ring orients itself to minimize steric clash with the carboxyl group.
- **Solid State vs. Solution:** It is crucial to recognize that the conformation observed in a crystal structure may not be the most populated one in solution. Crystal packing forces can stabilize a higher-energy conformer. In solution, the molecule is more dynamic, and its average conformation will be a population-weighted average of several low-energy states. The polarity of the solvent will also play a significant role by competing for hydrogen bond donors and acceptors.
- **Implications for Drug Design:** The preferred conformation dictates the spatial presentation of the key pharmacophoric features: the hydrogen bond donor/acceptor (NH_2), the hydrogen bond donor/acceptor and acidic center (COOH), and the hydrophobic/aromatic region (bromophenyl ring). A rigidified, folded conformation might be ideal for fitting into a constrained binding pocket, while a more extended conformation might be necessary to bridge two interaction sites on a biological target. Knowledge of this conformational landscape is therefore essential for rational drug design and the development of structure-activity relationships (SAR).

Conclusion

The conformational analysis of **3-Amino-3-(4-bromophenyl)propanoic acid** is a multi-disciplinary endeavor that requires the integration of theoretical knowledge with robust experimental and computational techniques. By combining the precise solid-state information from SC-XRD, the dynamic solution-state picture from NMR, and the comprehensive energetic landscape from DFT calculations, researchers can build a complete and validated model of the

molecule's three-dimensional structure. This detailed understanding is the cornerstone upon which successful applications in medicinal chemistry and materials science are built.

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